5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
Description
Properties
Molecular Formula |
C8H5BrClFO3 |
|---|---|
Molecular Weight |
283.48 g/mol |
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H5BrClFO3/c1-13-8(12)14-7-2-4(9)6(11)3-5(7)10/h2-3H,1H3 |
InChI Key |
UZBIPTJGVBCMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Formation
A critical step in synthesizing aryl carbonates involves generating reactive intermediates. Patent CN111099975A describes a solvent-free method for synthesizing 5-bromo-2-chlorobenzoyl chloride, which can be adapted for carbonate derivatives:
-
Reaction Conditions :
-
Workup :
Process Optimization and Yield Enhancement
Catalytic Systems
Patent CN111099975A highlights the use of silica gel-supported aluminum chloride (AlCl₃) for Friedel-Crafts reactions, which could be adapted for carbonate synthesis:
Solvent and Temperature Effects
-
Dichloromethane is preferred for its low polarity and compatibility with Lewis acids.
-
Recrystallization in ethanol-water mixtures (3:2 v/v) yields high-purity (>99%) products.
Analytical and Purification Strategies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products
Nucleophilic substitution: Substituted phenyl methyl carbonates.
Hydrolysis: 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to its electrophilic carbonate group, facilitating the introduction of various nucleophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances its reactivity, making it suitable for diverse synthetic pathways.
Synthesis Methods:
The compound can be synthesized through reactions involving 5-bromo-2-chloro-4-fluorophenol and methyl chloroformate under basic conditions (e.g., using pyridine). This method allows for controlled production with varying degrees of purity and yield.
Biological Applications
Pharmaceutical Development:
Due to its structural characteristics, 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is being investigated for its potential as a building block in drug development. It has been utilized in the synthesis of bioactive compounds, including inhibitors of g-secretase and antagonists of various receptors such as the human vanilloid receptor and dopamine D4 receptor . These applications highlight its relevance in medicinal chemistry.
Case Study:
In a study focusing on g-secretase inhibitors, derivatives of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate were synthesized and evaluated for their biological activity. The results indicated promising inhibitory effects on g-secretase activity, suggesting potential therapeutic applications in treating Alzheimer’s disease .
Industrial Applications
Production of Specialty Chemicals:
The compound is also employed in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulating products that require specific chemical characteristics, such as enhanced stability or reactivity under certain conditions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the carbonate group is replaced by a nucleophile. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of halogenated aromatic carbonates. Key analogues include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Similarity Score* |
|---|---|---|---|---|---|
| 5-Bromo-2-chloro-4-fluorophenol | 148254-32-4 | C₆H₃BrClFO | 225.44 | Phenol | 0.92 |
| Methyl 4-bromo-2-chloro-5-fluorobenzoate | 908248-32-8 | C₈H₅BrClFO₂ | 267.48 | Benzoate ester | 0.78 |
| (5-Amino-2-chloro-4-fluorophenyl) methyl carbonate | - | C₈H₇ClFNO₃ | 219.60 | Carbonate + amine | 0.65 |
| 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | - | C₇H₅BrClFO | 239.47 | Methoxy ether | 0.60 |
*Similarity scores derived from structural alignment and functional group comparison .
Key Observations:
- Functional Group Impact : The carbonate group in the target compound enhances electrophilicity compared to esters (e.g., benzoates) or ethers, making it more reactive in nucleophilic substitution reactions .
- Halogenation: The trifunctional halogenation (Br, Cl, F) provides steric and electronic effects distinct from less halogenated analogues like 5-bromo-4-fluoro-2-methylphenol (C₇H₆BrFO) .
Physicochemical and Commercial Properties
| Property | 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate | Methyl 4-bromo-2-chloro-5-fluorobenzoate | 5-Bromo-2-chloro-4-fluorophenol |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Purity | >98.00% | 95% (typical) | 97% (typical) |
| Price (per 1g) | USD 396 | Not reported | Not reported |
| Storage Conditions | 2–8°C (inert atmosphere) | Room temperature* | Room temperature* |
*Assumed based on lack of specific storage guidelines in referenced data .
Key Observations:
- Stability: The carbonate derivative requires stricter storage conditions (inert atmosphere, refrigeration) compared to benzoates or phenols, likely due to hydrolytic sensitivity .
- Cost : At USD 396/g, the target compound is priced higher than simpler esters (e.g., Methyl 3-(5-bromofuran-2-yl)acrylate at USD 384/g), reflecting its specialized applications .
Biological Activity
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate (BCFPMC) is a synthetic organic compound with the molecular formula CHBrClFO and a molecular weight of approximately 283.48 g/mol. This compound is gaining attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of various therapeutic agents, including sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Anticancer Potential
Recent studies have indicated that compounds related to BCFPMC exhibit significant anticancer activity. For instance, derivatives of similar structures have shown promising results against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). The cytotoxicity of these compounds is often measured using IC values, which indicate the concentration required to inhibit cell growth by 50%.
Case Study: SGLT2 Inhibitors
BCFPMC serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently in preclinical and phase I clinical trials for diabetes therapy. The synthesis of such inhibitors involves multiple steps, including nitration, hydrolysis, hydrogenation, and esterification. A study demonstrated a scalable process for producing BCFPMC with a total yield of 24% when utilizing dimethyl terephthalate as a starting material, showcasing its industrial viability .
The biological activity of BCFPMC and its derivatives can be attributed to several mechanisms:
- Induction of Apoptosis : Compounds similar to BCFPMC have been shown to induce apoptosis in cancer cells by activating pathways involving p53 expression and caspase-3 cleavage.
- Inhibition of Angiogenesis : Some derivatives target pathways that limit angiogenesis, effectively starving tumors of necessary blood supply.
Comparative Biological Activity
The following table summarizes the biological activity data for BCFPMC-related compounds against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| BCFPMC Derivative A | MCF-7 | 15.63 | Induces apoptosis |
| BCFPMC Derivative B | CEM-13 | 12.34 | Inhibits angiogenesis |
| BCFPMC Derivative C | MEL-8 | 18.45 | Caspase activation |
| SGLT2 Inhibitor | Various | 24.00 | Glucose reabsorption inhibition |
Synthesis and Scale-Up
A significant advancement in the synthesis of BCFPMC was reported by Zhang et al., where an efficient six-step process was developed for industrial-scale production. This method not only increased yield but also reduced costs significantly, making it suitable for large-scale pharmaceutical applications .
In Vitro Studies
In vitro studies have demonstrated that BCFPMC derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines. For example:
- MCF-7 Cells : Showed significant sensitivity to certain derivatives with IC values ranging from 10 µM to 20 µM.
- CEM-13 Cells : Displayed even lower IC values, indicating higher susceptibility to treatment.
These findings suggest that modifications to the chemical structure can enhance biological activity and selectivity against specific cancer types .
Future Directions
Further research is warranted to explore the full therapeutic potential of BCFPMC and its derivatives. Areas for future investigation include:
- Molecular Docking Studies : To understand interactions between BCFPMC derivatives and target proteins.
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models before human trials.
- Structure-Activity Relationship (SAR) : Investigating how changes in chemical structure affect biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate, and how can reaction conditions be optimized?
- Methodology :
- Route : React 5-Bromo-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.
- Optimization :
- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the carbonate group).
- Catalyst : Use Lewis acids (e.g., AlCl₃) for enhanced electrophilic reactivity if intermediates require activation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Yield Improvement : Stoichiometric control of methyl chloroformate (1.2–1.5 equivalents) and extended reaction times (12–24 hrs) under nitrogen.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Techniques :
- FT-IR : Carbonate carbonyl (C=O) stretch at ~1750 cm⁻¹; aryl C-Br/C-Cl stretches at 600–800 cm⁻¹.
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm, split due to Br/Cl/F substituents); methyl carbonate (δ 3.8–4.0 ppm for CH₃).
- Mass Spectrometry : Molecular ion peak at m/z ~278 (C₈H₄BrClFO₃⁺) with fragmentation patterns confirming substituents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- Procedure :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (anisotropic displacement parameters for heavy atoms) .
- Challenges :
- Disorder : Halogen atoms (Br/Cl) may exhibit positional disorder; apply PART instructions in SHELXL.
- Twinning : Use TWIN/BASF commands if diffraction patterns indicate twinning .
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions, and how do substituents influence this?
- DFT Modeling :
- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Electrophilicity : Fluorine’s electron-withdrawing effect increases aryl halide reactivity in Suzuki-Miyaura couplings.
- Substituent Effects :
- Bromo/Chloro : Act as leaving groups; Br > Cl in oxidative addition to Pd(0).
- Methyl Carbonate : Stabilizes intermediates via resonance .
- Validation : Compare computed activation energies with experimental yields under varying conditions (e.g., Pd catalyst loading, solvent polarity) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved, and what experimental controls ensure reproducibility?
- Resolution Strategies :
- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
- Independent Synthesis : Validate results using alternative routes (e.g., Mitsunobu reaction for carbonate formation) .
- Controls :
- Purity Checks : HPLC (C18 column, MeCN/H₂O gradient) to confirm >98% purity.
- Reference Standards : Compare with spectra of analogous compounds (e.g., 5-Bromo-2-chloro-4-fluorophenol) .
Q. What strategies mitigate hydrolysis of the methyl carbonate group during storage or reaction conditions?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
